

# 5-Chlorobenzothiophene molecular weight and formula

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## Compound of Interest

Compound Name: 5-Chlorobenzothiophene

Cat. No.: B1589001

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An In-Depth Technical Guide to **5-Chlorobenzothiophene**: Molecular Characteristics, Synthesis, and Applications

## Abstract

**5-Chlorobenzothiophene** is a halogenated heterocyclic aromatic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid benzothiophene core, functionalized with a chlorine atom, serves as a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental molecular and physicochemical properties of **5-Chlorobenzothiophene**, detailed protocols for its synthesis, and an exploration of its applications as a key intermediate in drug discovery and development. By synthesizing data from authoritative sources, this document aims to serve as a technical resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.

## Core Molecular Attributes and Identifiers

**5-Chlorobenzothiophene** is unequivocally identified by its molecular formula and a consistent molecular weight, which are foundational for all stoichiometric calculations and analytical characterizations. The compound's identity is further solidified by a unique CAS registry number and a systematic IUPAC name.

The molecular formula,  $C_8H_5ClS$ , indicates a bicyclic structure composed of a benzene ring fused to a thiophene ring, with a single chlorine substituent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The molecular

weight is consistently reported as 168.64 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This value is critical for converting between mass and moles in reaction planning and yield calculation.

Identifier	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	168.64 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	20532-33-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	5-chloro-1-benzothiophene	<a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	5-Chlorobenzo[b]thiophene, 5-Chlorothionaphthene	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Canonical SMILES	C1=CC2=C(C=CS2)C=C1Cl	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
InChI Key	SNYURIHMNFPQFL-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>

## Physicochemical Properties

The physical and chemical characteristics of **5-Chlorobenzothiophene** dictate its handling, storage, and behavior in various solvent systems. These properties are essential for designing purification strategies and predicting its reactivity. The compound typically presents as a white to off-white solid, with limited solubility in aqueous media but better solubility in organic solvents.[\[3\]](#)[\[5\]](#)

Property	Value	Source(s)
Appearance	White to Off-white Solid	
Boiling Point	85 °C @ 4 Torr	
Density	~1.3 g/cm <sup>3</sup>	<a href="#">[6]</a>
Water Solubility	Slightly soluble	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
XLogP3	3.7	<a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis and Mechanistic Insights

The construction of the **5-Chlorobenzothiophene** scaffold is a critical process for its subsequent use as a building block. One established method involves an acid-catalyzed intramolecular cyclization reaction. This approach is valued for its efficiency and the accessibility of its starting materials.

## Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes the synthesis of **5-Chlorobenzothiophene** from (4-chlorophenyl)(2,2-diethoxyethyl)sulfane using polyphosphoric acid (PPA) as a catalyst.

### Materials:

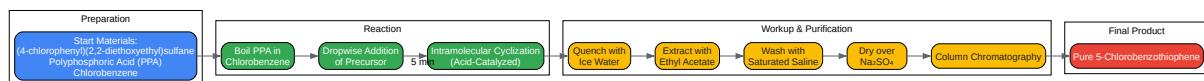
- (4-chlorophenyl)(2,2-diethoxyethyl)sulfane
- Polyphosphoric acid (PPA)
- Chlorobenzene
- Ethyl acetate
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

### Procedure:

- Reaction Setup: In a 25 mL round-bottom flask, prepare a solution of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) in chlorobenzene (2 mL).
- Catalyst Preparation: In a separate flask, bring a mixture of polyphosphoric acid (1 g) in chlorobenzene (5 mL) to a boil.

- **Addition of Precursor:** Add the solution from Step 1 dropwise into the boiling PPA mixture over a period of 5 minutes. The high temperature and acidic environment are crucial for the reaction to proceed. PPA acts as both a strong acid catalyst and a dehydrating agent, facilitating the electrophilic aromatic substitution and subsequent ring closure.
- **Reaction Quenching:** After the reaction is complete (monitored by TLC), allow the mixture to cool slightly before slowly pouring it into ice water (25 mL) to quench the reaction.[7]
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic phase three times with ethyl acetate (25 mL each).[7]
- **Washing and Drying:** Combine the organic extracts and wash with saturated saline solution (50 mL) to remove residual PPA and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[7]
- **Purification:** Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield **5-Chlorobenzothiophene** as an off-white solid.[7]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **5-Chlorobenzothiophene**.

## Applications in Drug Discovery and Research

Benzothiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds.[8] The

benzothiophene core is a key structural motif in drugs with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[8][9]

**5-Chlorobenzothiophene** serves as a crucial pharmaceutical intermediate for building more elaborate molecular architectures.[5] The chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while also modulating the lipophilicity and electronic properties of the molecule.[10] This modulation can significantly influence the compound's biological activity and pharmacokinetic profile. Its derivatives have been explored in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[11]

## Spectroscopic Characterization Protocol

Verifying the identity and purity of synthesized **5-Chlorobenzothiophene** is paramount. This requires a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

### Protocol: Spectroscopic Analysis

This protocol provides a generalized methodology for acquiring spectroscopic data to confirm the structure of **5-Chlorobenzothiophene**.

#### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Record  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
- **Expected  $^1\text{H}$  NMR Peaks:** The spectrum is expected to show characteristic peaks in the aromatic region (7.0-8.0 ppm). For instance, literature suggests major characteristic peaks around  $\delta$  7.47 (dd), 7.83 (d), and 7.93 (d) ppm, corresponding to the protons on the bicyclic ring system.[2]

#### 2. Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).
- Expected Bands: Look for characteristic absorption bands corresponding to C-H stretching of the aromatic ring (~3100-3000  $\text{cm}^{-1}$ ), C=C aromatic ring stretching (~1600-1450  $\text{cm}^{-1}$ ), and C-S stretching.

### 3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Data Acquisition: Analyze the sample using an instrument with an electron ionization (EI) source.
- Expected Result: The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  corresponding to the molecular weight (168.64). A characteristic isotopic pattern for one chlorine atom ( $\text{M}^+$  and  $\text{M}+2$  peaks in an approximate 3:1 ratio) should be observed, confirming the presence of chlorine.

## Conclusion

**5-Chlorobenzothiophene** is a compound of significant utility, underpinned by its well-defined molecular formula ( $\text{C}_8\text{H}_5\text{ClS}$ ) and molecular weight (168.64 g/mol).[1][2][3][4] Its synthesis is achievable through robust chemical methods, and its structure can be definitively confirmed using standard spectroscopic techniques. As a versatile intermediate, it continues to be a valuable building block for the discovery of novel therapeutics, leveraging the proven pharmacological potential of the benzothiophene scaffold. This guide provides the foundational technical knowledge required for its effective use in research and development.

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